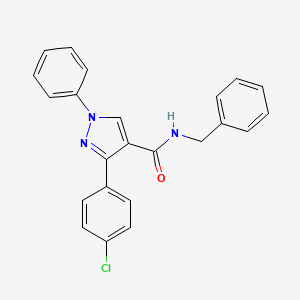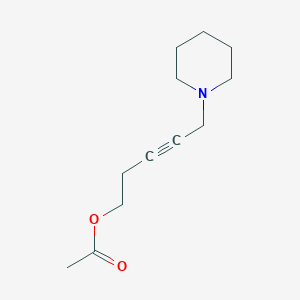![molecular formula C24H24Cl2N2O3 B5242672 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5242672.png)
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide is an organic compound known for its unique structure and potential applications in various fields. This compound features a complex arrangement of chlorine, adamantane, and nitrobenzamide groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloroadamantan-1-ylmethyl isocyanate with 2-chloro-5-nitrobenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the addition of a base like sodium azide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert nitro groups to amines, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of halogenated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its stability and reactivity make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: This compound shares structural similarities but lacks the adamantane group, resulting in different properties and applications.
3-Chloroadamantan-1-ylmethyl isocyanate: Another related compound used in the synthesis of various derivatives, including 2-Chloro-N-[5-(3-chloroadamantan-1-YL)-2-methylphenyl]-5-nitrobenzamide.
Uniqueness
The presence of the adamantane group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(3-chloro-1-adamantyl)-2-methylphenyl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3/c1-14-2-3-17(23-9-15-6-16(10-23)12-24(26,11-15)13-23)7-21(14)27-22(29)19-8-18(28(30)31)4-5-20(19)25/h2-5,7-8,15-16H,6,9-13H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIHFVLXMQSCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)NC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,2-oxazinane](/img/structure/B5242591.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5242593.png)


![ethyl [(5E)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5242616.png)
![N-(4-ETHOXYPHENYL)-2-{1,5,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5242621.png)
![Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5242625.png)

![2-[5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5242645.png)
![3-(3,4-difluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5242652.png)
![1-cyclopentyl-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5242660.png)
![4-(3,4-dimethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5242664.png)
![N-(4-butoxyphenyl)-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B5242678.png)
![4-{[2-(phenoxymethyl)-4-morpholinyl]carbonyl}-1(2H)-phthalazinone](/img/structure/B5242684.png)
